(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol
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Overview
Description
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a hydroxyl group, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Addition of the hydroxyl group using an oxidizing agent.
Chiral Resolution: Separation of the enantiomers to obtain the ®-isomer.
Industrial Production Methods
In industrial settings, the production of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol involves large-scale reactions with optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Resolution: Employing specific enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Replacement of the amino group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Amino-1-hydroxypropan-2-yl)phenol: The enantiomer of the ®-isomer, with different biological activity.
4-(2-Amino-1-hydroxyethyl)phenol: Lacks the chiral center, resulting in different chemical properties.
4-(2-Amino-1-hydroxypropyl)phenol: Similar structure but with a different substitution pattern.
Uniqueness
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(2R)-2-amino-1-hydroxypropan-2-yl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
SGVBDDXPJFOINL-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CO)(C1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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